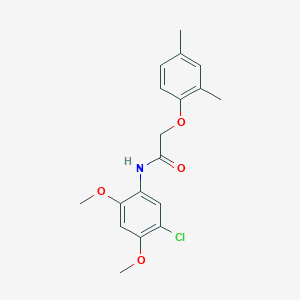
N-(4-bromophenyl)-2-(2-fluorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2-(2-fluorophenoxy)acetamide, commonly known as BFA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BFA is a synthetic compound that has been developed through a series of chemical reactions, and it is known to have a wide range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of BFA involves its ability to bind to a specific protein called ADP-ribosylation factor (ARF). ARF is a small GTPase that plays a crucial role in the regulation of vesicular transport and membrane trafficking. BFA binds to ARF and prevents its activation, leading to the disruption of the Golgi apparatus and the inhibition of protein and lipid transport.
Biochemical and Physiological Effects:
BFA has a wide range of biochemical and physiological effects, including the disruption of the Golgi apparatus, the inhibition of protein and lipid transport, and the induction of apoptosis (programmed cell death). BFA has also been shown to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new therapeutic agents.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of BFA for lab experiments is its ability to selectively target the Golgi apparatus, allowing researchers to study its role in cellular processes. However, BFA also has some limitations, including its potential toxicity and the need for careful handling and disposal due to its hazardous nature.
Orientations Futures
There are many potential future directions for research involving BFA, including the development of new therapeutic agents for the treatment of inflammatory and neoplastic diseases, the study of the role of the Golgi apparatus in cellular processes, and the exploration of new chemical compounds that may have similar or improved properties compared to BFA. Overall, BFA is a promising compound that has the potential to advance our understanding of cellular processes and to lead to the development of new therapeutic agents.
Méthodes De Synthèse
The synthesis of BFA involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are 4-bromophenol and 2-fluorophenol, which are reacted with ethyl chloroacetate to form the intermediate product. This intermediate product is then reacted with ammonia to produce BFA. The synthesis of BFA is a complex process that requires careful attention to detail and expertise in organic chemistry.
Applications De Recherche Scientifique
BFA has been extensively studied for its potential applications in scientific research. One of the primary uses of BFA is as a tool for studying the Golgi apparatus, which is a complex organelle that plays a crucial role in the processing and sorting of proteins and lipids in cells. BFA has been shown to disrupt the structure and function of the Golgi apparatus, allowing researchers to study its role in cellular processes.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNO2/c15-10-5-7-11(8-6-10)17-14(18)9-19-13-4-2-1-3-12(13)16/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEPYXOHNPCZBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-2-(2-fluorophenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[2-(dimethylamino)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5692414.png)
![N-[4-(cyanomethyl)phenyl]-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5692416.png)

![N-[2-(4-fluorophenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5692435.png)

![4-{[(1-methyl-1H-tetrazol-5-yl)thio]methyl}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5692458.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3,4-dimethylbenzamide](/img/structure/B5692467.png)

![3,4-dimethoxy-N'-({[(4-methylphenyl)thio]acetyl}oxy)benzenecarboximidamide](/img/structure/B5692495.png)
![2-[3-(1H-imidazol-1-yl)propyl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5692500.png)
